N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-10-12(9-18-19)13-7-11(4-5-16-13)8-17-15(20)14-3-2-6-21-14/h4-5,7,9-10,14H,2-3,6,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IALABJSBAOELQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the oxolane ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for scalability. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing pyrazole and pyridine moieties exhibit promising anticancer properties. N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide has been studied for its ability to inhibit specific cancer cell lines.
Case Study : A recent study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed potent inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound's structure allows it to selectively inhibit CDK2 and CDK9, leading to reduced proliferation in various cancer cell lines such as HeLa and HCT116 .
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has garnered attention. Pyrazole derivatives have been linked to the inhibition of inflammatory mediators, making them candidates for treating conditions like rheumatoid arthritis.
Research Findings : In vitro studies have shown that similar compounds can significantly reduce the production of pro-inflammatory cytokines in activated macrophages . This suggests that this compound may possess similar effects.
Future Directions and Research Opportunities
The unique structure of this compound presents numerous avenues for future research:
- Synthesis of Analogues : Developing analogues with modified functional groups could enhance potency and selectivity.
- In Vivo Studies : Conducting comprehensive in vivo studies is crucial to evaluate the therapeutic efficacy and safety profile.
- Mechanistic Studies : Further elucidation of the mechanisms through which this compound exerts its effects will provide insights into its potential applications.
Mechanism of Action
The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences :
- The absence of hydroxyl groups in the oxolane carboxamide may reduce polarity compared to the hydroxy-pyrrolidine derivatives, impacting solubility and membrane permeability .
Regulatory-Listed Analogs
The UN 1961 Single Convention on Narcotic Drugs (2021 update) includes N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide , a controlled substance with structural similarities .
Comparison :
- Scaffold : Both compounds share the oxolane carboxamide group, but the UN-listed analog incorporates a piperidine ring and phenyl substituents, typical of synthetic opioids.
- Function : The target compound’s pyridine-pyrazole system likely diverges from opioid receptor targeting, suggesting a different therapeutic or biochemical role.
Physicochemical and Pharmacokinetic Properties
While direct data for N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide is unavailable, inferences can be drawn from analogs:
Research Implications
- Patent Compounds : The hydroxy-pyrrolidine and thiazole motifs in patent examples suggest applications in oncology or inflammation, where kinase inhibition is critical .
- UN-Listed Analog: Its opioid-like structure underscores the importance of minor structural changes in diverting pharmacological activity toward controlled substance profiles .
Biological Activity
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2 |
| Molecular Weight | 284.31 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Pyrazole derivatives, like the one in focus, have been shown to exhibit significant inhibitory effects on several kinases, including:
- BRAF(V600E) : A common mutation found in melanoma and other cancers.
- EGFR : Epidermal growth factor receptor, a target in various cancers.
- Aurora-A kinase : Involved in cell cycle regulation.
These interactions suggest that this compound may possess anticancer properties through the inhibition of pathways that promote tumor growth and proliferation .
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, research indicates that specific pyrazole compounds exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing overall efficacy while potentially reducing side effects .
Antimicrobial Properties
In addition to antitumor activity, pyrazole derivatives have demonstrated antimicrobial effects. Studies have reported that certain pyrazole compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications to the pyrazole ring or the oxolane moiety can significantly impact potency and selectivity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyrazole Ring | Enhanced kinase inhibition |
| Alteration of Carboxamide Group | Improved solubility and bioavailability |
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of various pyrazole derivatives, including this compound, against breast cancer cell lines. Results indicated a marked increase in cell death compared to controls when combined with doxorubicin .
- Antimicrobial Testing : Another investigation assessed the antibacterial properties of similar pyrazole derivatives against E. coli and S. aureus using disc diffusion methods. The findings revealed significant inhibitory zones, suggesting potential therapeutic applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}oxolane-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a pyridine-pyrazole intermediate with oxolane-2-carboxamide. Key steps include:
- Step 1 : Formation of the pyridine-pyrazole core via Suzuki-Miyaura coupling, using palladium catalysts and polar aprotic solvents (e.g., dimethylformamide) .
- Step 2 : Methylation of the pyrazole nitrogen under basic conditions (e.g., NaH/DMF) to introduce the 1-methyl group .
- Step 3 : Amide bond formation between the pyridine-methyl group and oxolane-2-carboxylic acid, employing carbodiimide coupling agents (e.g., EDCI/HOBt) .
- Optimization : Yield is highly sensitive to temperature (60–80°C for coupling reactions) and solvent choice (DMF enhances solubility but may require rigorous drying) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., methyl group on pyrazole, oxolane ring conformation) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., CHNO) .
- X-ray Crystallography : For 3D conformation analysis, particularly to resolve steric effects between the pyridine and oxolane moieties .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening Approaches :
- Enzyme Inhibition Assays : Test affinity for kinases or proteases due to the pyridine-pyrazole motif’s resemblance to ATP-binding site inhibitors .
- Cellular Viability Assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Solubility Profiling : Measure logP via HPLC to predict bioavailability, noting oxolane’s hydrophilic contribution .
Advanced Research Questions
Q. How can contradictory data in biological activity across studies be resolved?
- Root Cause Analysis :
- Purity Discrepancies : Use HPLC-MS to detect trace impurities (e.g., unreacted pyrazole intermediates) that may skew activity .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Structural Isomerism : Investigate tautomeric forms of the pyrazole ring via - HMBC NMR to rule out conformational impacts on target binding .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
- Rational Design :
- Oxolane Modification : Replace oxolane with a morpholine ring to enhance metabolic resistance while retaining solubility .
- Deuterium Labeling : Introduce deuterium at the pyridine-methyl group to slow CYP450-mediated oxidation .
- Prodrug Approaches : Mask the carboxamide as an ester to improve membrane permeability, with in situ hydrolysis by esterases .
Q. How can computational methods predict off-target interactions?
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina to screen against the ChEMBL database, focusing on kinases and GPCRs due to the pyridine scaffold’s promiscuity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability with primary targets (e.g., EGFR kinase) .
- QSAR Modeling : Train models on pyrazole derivatives to correlate substituent electronegativity with hERG channel inhibition risks .
Q. What experimental designs address low reproducibility in scaled-up synthesis?
- Process Chemistry Solutions :
- DoE Optimization : Use response surface methodology (RSM) to map the interaction between temperature, solvent volume, and catalyst loading .
- Continuous Flow Systems : Implement microreactors for the coupling step to improve heat transfer and reduce side reactions .
- In-line PAT : Integrate Raman spectroscopy for real-time monitoring of intermediate formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
